

Application Notes and Protocols for In Vivo Imaging with C16Y-Based Peptides

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Compound of Interest

Compound Name: C16Y

Cat. No.: B15606958

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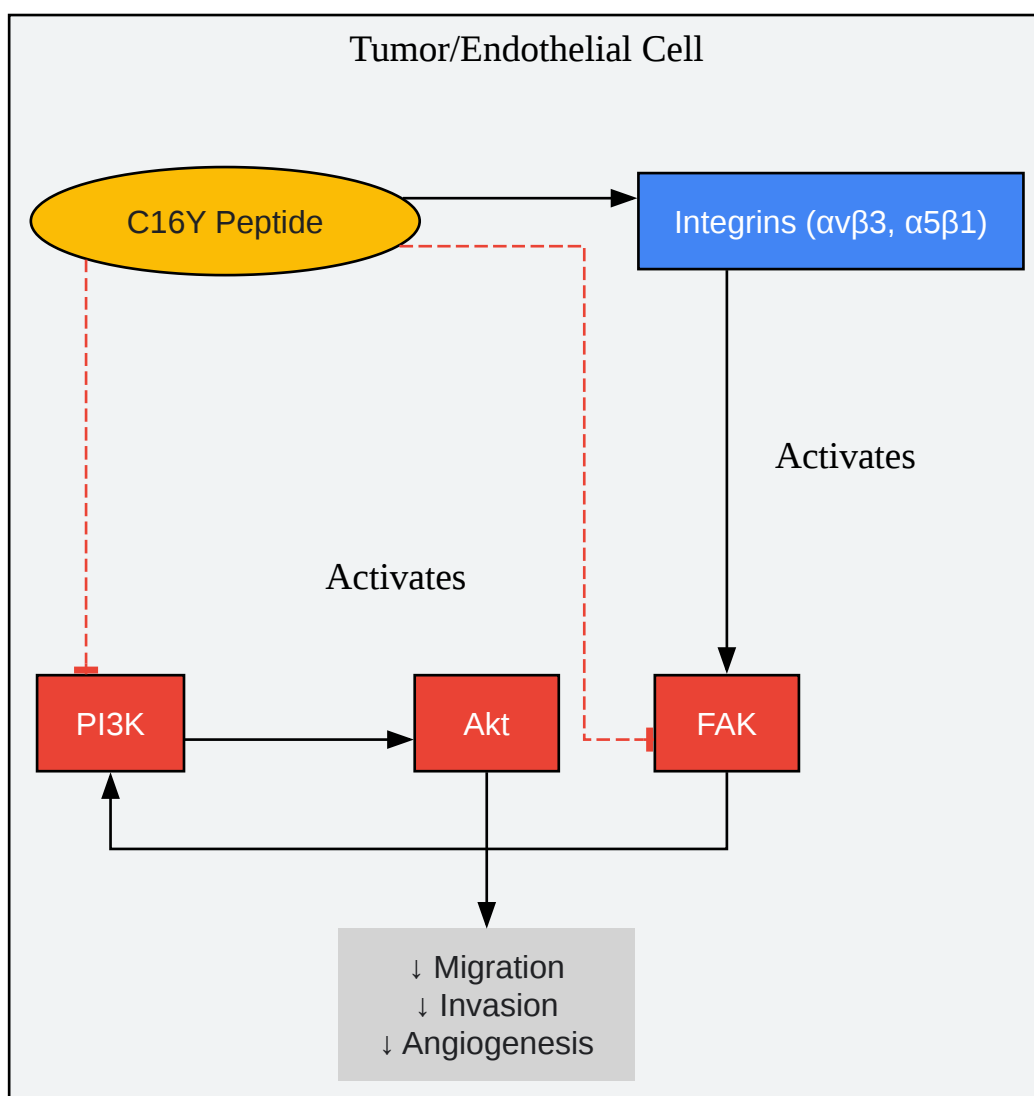
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the **C16Y** peptide and its derivatives for in vivo imaging studies. The protocols are based on preclinical studies demonstrating the utility of these peptides in visualizing tumors and understanding their biological activity.

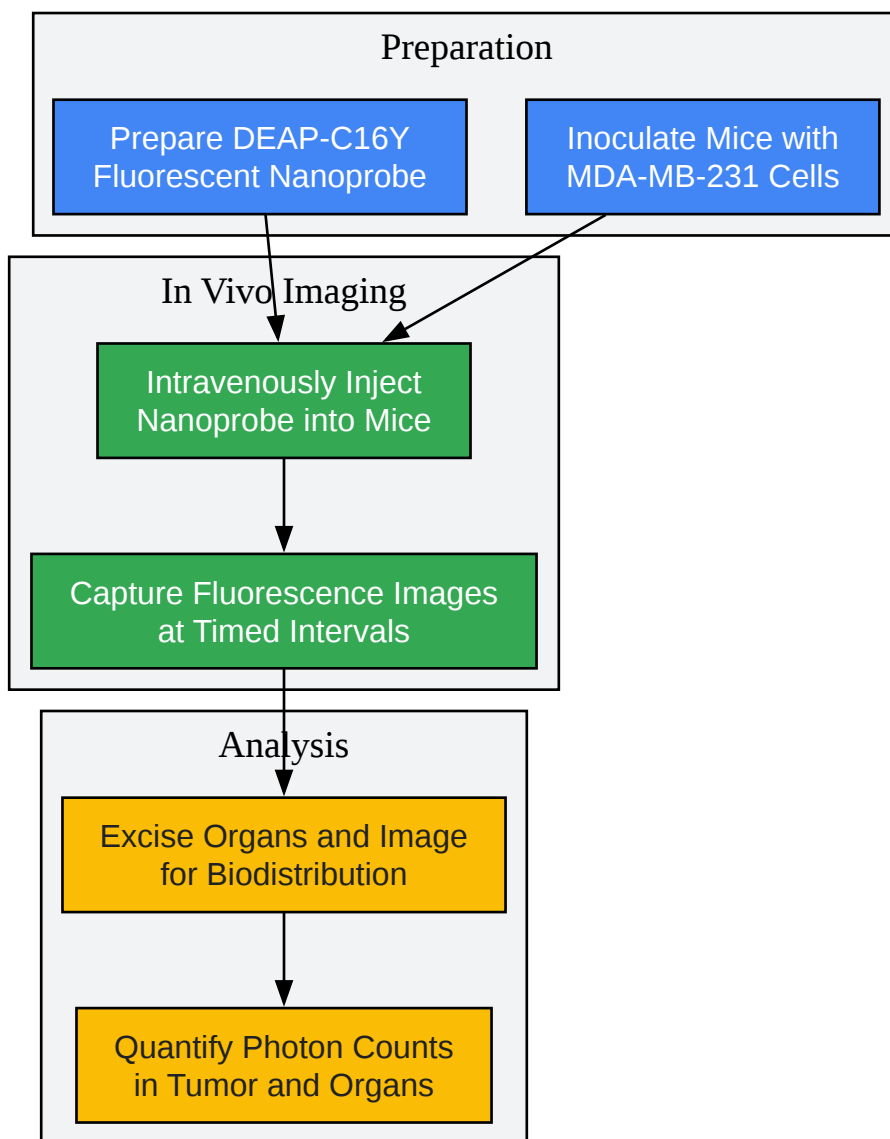
Introduction

The **C16Y** peptide, with the sequence DFKLFAVYIKYR, is a laminin-1 derived peptide that has demonstrated anti-angiogenic and anti-tumor properties.^[1] It functions by targeting integrins $\alpha\beta3$ and $\alpha5\beta1$, which are often overexpressed on tumor cells and angiogenic endothelial cells.^[1] This targeting capability makes **C16Y** an attractive candidate for the development of probes for in vivo imaging of cancer. A modified version, DEAP-**C16Y**, has been engineered to self-assemble into nanostructures, enhancing its stability and tumor accumulation for both therapeutic and imaging applications.^{[1][2]}

Principle of Action and Signaling Pathway

C16Y and its derivatives exert their effects by competitively binding to integrins $\alpha\beta3$ and $\alpha5\beta1$. This binding interferes with the downstream signaling pathways crucial for cell migration, invasion, and survival. Specifically, the binding of DEAP-**C16Y** to these integrins leads to the inactivation of Focal Adhesion Kinase (FAK) and the PI3K-Akt signaling pathway.^{[1][2]} This disruption of key cellular processes ultimately impairs vascular endothelial cell migration and tubule formation, as well as decreases tumor cell invadopodia formation.^{[1][2]}





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References

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- 2. Improvement of Stability and Efficacy of C16Y Therapeutic Peptide via Molecular Self-Assembly into Tumor-Responsive Nanoformulation - PubMed [pubmed.ncbi.nlm.nih.gov]
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